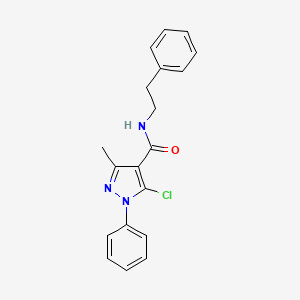![molecular formula C24H22N4O5S B10815927 N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10815927.png)
N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-639108 is a chemical compound with the molecular formula
C24H22N4O5S
and a molecular weight of 478.52 g/mol . It is known for its role as an inhibitor of the protein Mcl-1, which is involved in the regulation of apoptosis (programmed cell death). This compound has garnered interest in scientific research due to its potential applications in cancer therapy and other medical fields.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of WAY-639108 involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Attachment of the Benzodioxin Moiety: The benzodioxin group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiazole ring is replaced by the benzodioxin moiety.
Formation of the Pyrrolidinecarboxamide: The final step involves the formation of the pyrrolidinecarboxamide structure through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of WAY-639108 would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
WAY-639108 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups present in WAY-639108, affecting its interaction with biological targets.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule, potentially enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
WAY-639108 has several scientific research applications, including:
Cancer Research: As an inhibitor of Mcl-1, WAY-639108 is studied for its potential to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biological Studies: The compound is used to study the role of Mcl-1 in cell survival and apoptosis, providing insights into cellular mechanisms.
Medicinal Chemistry: Researchers explore modifications of WAY-639108 to develop more potent and selective inhibitors for therapeutic use.
Pharmacology: The compound is used in pharmacological studies to understand its effects on different biological pathways and its potential side effects.
Wirkmechanismus
WAY-639108 exerts its effects by binding to the protein Mcl-1, a member of the Bcl-2 family of proteins. Mcl-1 plays a crucial role in regulating apoptosis by inhibiting pro-apoptotic proteins. By inhibiting Mcl-1, WAY-639108 promotes the activation of these pro-apoptotic proteins, leading to cell death. This mechanism is particularly relevant in cancer cells, where Mcl-1 is often overexpressed to evade apoptosis.
Vergleich Mit ähnlichen Verbindungen
WAY-639108 can be compared with other Mcl-1 inhibitors, such as:
ABT-199 (Venetoclax): A Bcl-2 inhibitor with a similar mechanism of action but different target specificity.
S63845: A selective Mcl-1 inhibitor with a different chemical structure but similar biological effects.
A-1210477: Another Mcl-1 inhibitor with distinct pharmacokinetic properties and potency.
WAY-639108 is unique due to its specific binding affinity and selectivity for Mcl-1, making it a valuable tool in research and potential therapeutic applications.
If you have any more questions or need further details, feel free to ask!
Eigenschaften
Molekularformel |
C24H22N4O5S |
|---|---|
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H22N4O5S/c1-14(29)25-17-4-2-15(3-5-17)19-13-34-24(26-19)27-23(31)16-10-22(30)28(12-16)18-6-7-20-21(11-18)33-9-8-32-20/h2-7,11,13,16H,8-10,12H2,1H3,(H,25,29)(H,26,27,31) |
InChI-Schlüssel |
OHPARNBOWUOQJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




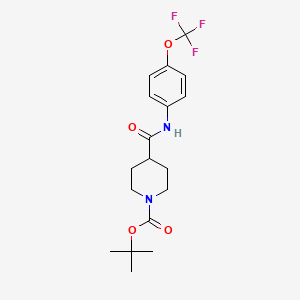
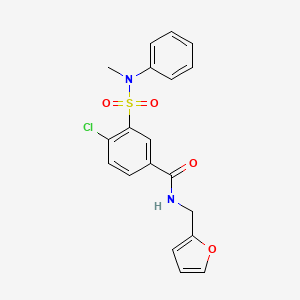
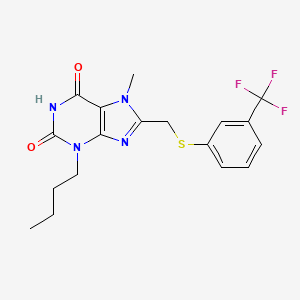
![3-[3-(5-Chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoyl]-6-methylpyran-2,4-dione](/img/structure/B10815869.png)
![2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide](/img/structure/B10815870.png)
![N-(1,3-benzothiazol-2-yl)-2-[(Z)-benzylideneamino]oxyacetamide](/img/structure/B10815887.png)
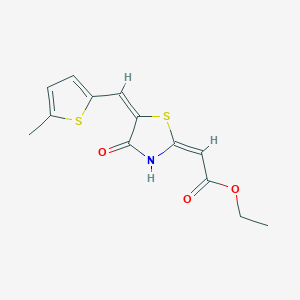
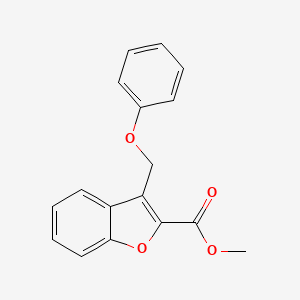

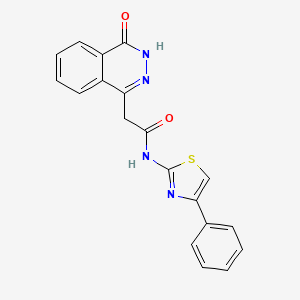
![2-[(1H-1,3-benzodiazol-1-yl)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B10815909.png)
